1-acetyl-N-(4-isopropylphenyl)azetidine-3-carboxamide
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Overview
Description
1-acetyl-N-(4-isopropylphenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C15H20N2O2 and its molecular weight is 260.337. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Transformation
The preparation of 3-azetidinones and their transformation into various derivatives has been extensively studied. For example, the synthesis of 3-oxoazetidine-derived amides, exemplified by benzamide, along with urethanes and ureas, showcases the versatility of azetidine compounds in chemical synthesis. This process involves the olefination of 3-azetidinones with alkylidene(triphenyl)phosphoranes, highlighting a method for preparing 3-alkylidene-azetidines. Such chemical transformations are crucial for developing novel compounds with potential applications in pharmaceuticals and materials science (Bauman & Duthaler, 1988).
Impact on Protein Conformation
The L-azetidine-2-carboxylic acid residue, a component of the broader azetidine family, significantly impacts protein conformation. Its incorporation into proteins in place of L-proline alters the properties of proteins, particularly collagen. This substitution affects peptides containing the azetidine residue, making them more flexible and potentially destabilizing ordered polypeptide conformations. Such findings are critical for understanding the structural basis of protein function and designing proteins with tailored properties (Zagari, Némethy, & Scheraga, 1990).
Antimicrobial Activity
Azetidine derivatives have been investigated for their antimicrobial activities. Synthesis of new compounds, such as pyridothienopyrimidines and pyridothienotriazines derived from azetidine carboxamides, has shown potential in vitro antimicrobial effects. These studies suggest azetidine compounds' utility in developing new antimicrobial agents, contributing to the ongoing search for novel treatments against microbial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Novel Synthetic Methods and Biological Activities
Azetidines also play a crucial role in the development of novel synthetic methods and the exploration of biological activities. The synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone has demonstrated potential antidepressant and nootropic effects. Such research underscores azetidine derivatives' significance in medicinal chemistry, offering a foundation for discovering new therapeutic agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Mechanism of Action
Target of Action
Azetidines, the class of compounds to which it belongs, are known to be used in organic synthesis and medicinal chemistry . They have been utilized in the development of various drugs, targeting a range of biological receptors and enzymes .
Mode of Action
Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . This allows them to undergo various chemical reactions, leading to the formation of complex structures .
Biochemical Pathways
Azetidines have been used in the synthesis of polyamines, which play crucial roles in various biological processes, including cell growth and differentiation .
Pharmacokinetics
Azetidines have been reported to have sub-micromolar potencies, indicating good bioavailability .
Result of Action
Azetidines have been used in the development of potent small-molecule inhibitors, such as stat3 inhibitors, which have shown to inhibit cell growth and induce apoptosis in cancer cells .
Action Environment
The stability and reactivity of azetidines are known to be influenced by factors such as temperature, ph, and the presence of other reactive species .
Properties
IUPAC Name |
1-acetyl-N-(4-propan-2-ylphenyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10(2)12-4-6-14(7-5-12)16-15(19)13-8-17(9-13)11(3)18/h4-7,10,13H,8-9H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZSOTAHBRJMJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CN(C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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